1H-pyrrole-2-carboximidamide

Overview

Description

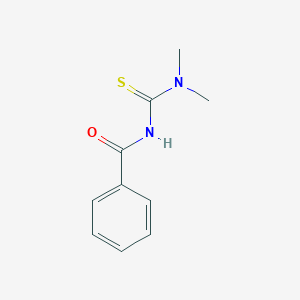

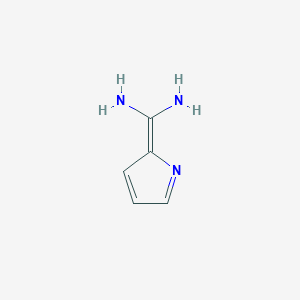

1H-pyrrole-2-carboximidamide is an aromatic amide and a heteroarene . It is a natural product found in Streptomyces and Agelas oroides .

Molecular Structure Analysis

The molecular formula of 1H-pyrrole-2-carboximidamide is C5H6N2O . The structure contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving 1H-pyrrole-2-carboximidamide are not available, pyrrole-2-carboxaldehyde derivatives, which have a similar structure, are known to undergo various reactions. For instance, they can be produced after sequential reactions in vivo, indicating the importance of the pyrrole-2-carboxaldehyde skeleton in biological systems .Physical And Chemical Properties Analysis

The molecular weight of 1H-pyrrole-2-carboximidamide is 110.11 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

1. Non-Linear Optical Response

1H-pyrrole-2-carboximidamide derivatives exhibit notable non-linear optical (NLO) responses. Pyrrole tosylhydrazones, closely related to 1H-pyrrole-2-carboximidamide, show significant NLO properties, indicating potential applications in photonics and telecommunications (Singh et al., 2015).

2. Corrosion Inhibition

Certain derivatives of 1H-pyrrole-2-carboximidamide, specifically 1H-pyrrole-2,5-dione derivatives, have been found effective as corrosion inhibitors for carbon steel in acidic environments. Their efficiency increases with concentration, indicating their utility in industrial applications (Zarrouk et al., 2015).

3. Synthesis of Complex Molecules

1H-pyrrole-2-carboximidamide derivatives are used in the synthesis of complex molecules like pyrrolo[1,2-a]quinolines and ullazines. These reactions are facilitated by light-mediated annulation processes, which are critical in organic synthesis and pharmaceutical research (Das et al., 2016).

4. Electrochromic and Ion Receptor Properties

N-substituted poly(bis-pyrrole) films based on 1H-pyrrole-2-carboximidamide exhibit exciting electrochromic and ion receptor properties. This includes reversible redox processes and selective responses to specific ions, making them useful in sensor technologies and electronic displays (Mert et al., 2013).

5. Biomarker Synthesis

1H-pyrrole-2,3,5-tricarboxylic acid, a derivative of 1H-pyrrole-2-carboximidamide, serves as a biomarker for melatonin metabolism. This is important in monitoring the effectiveness of certain drugs, like those targeting hyperpigmentation (Skaddan, 2009).

6. Biomedical Applications

Polypyrrole copolymer-silica microparticles containing carboxylic acid groups derived from 1H-pyrrole-2-carboximidamide exhibit high optical absorbance, making them promising for biomedical applications like immunodiagnostic assays (Maeda et al., 1995).

7. Pharmaceutical Research

1H-pyrrole-2-carboximidamide derivatives are key in synthesizing selective and potent inhibitors for certain enzymes, such as Phosphodiesterase 4B (PDE4B), which has implications in developing treatments for various diseases (Vadukoot et al., 2020).

Mechanism of Action

Target of Action

It’s known that pyrrole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It’s known that pyrrole derivatives interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives, which are structurally similar to pyrrole derivatives, are known to possess various biological activities, affecting multiple biochemical pathways .

Result of Action

It’s known that pyrrole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

1H-pyrrole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-5(7)4-2-1-3-8-4/h1-3,8H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUPKDUNLKQBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546388 | |

| Record name | 1-(2H-Pyrrol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrole-2-carboximidamide | |

CAS RN |

105533-75-3 | |

| Record name | 1-(2H-Pyrrol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)

![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)